Regioselective Biocatalytic Hydroxylation Confers Radical-Scavenging Activity Absent in the Unsubstituted Parent Phthalan
In a direct head-to-head biotransformation study, recombinant toluene o-xylene monooxygenase (ToMO) converted phthalan (1,3-dihydroisobenzofuran) exclusively into a single mono-hydroxylated product identified as 1,3-dihydroisobenzofuran-4-ol (compound 4, DHiBF), with a formation rate of 1.79 ± 0.03 μM min⁻¹ and a yield of 10.8 ± 0.2% after 2 h incubation [1]. The unsubstituted phthalan substrate displayed no detectable radical-scavenging activity in the DPPH assay, whereas the 4-hydroxylated product exhibited measurable antioxidant activity, though its EC₅₀ could not be precisely determined because the dose–response curve did not reach saturation at the tested concentrations [1]. In a cellular model using H9c2 rat cardiomyoblasts subjected to sodium arsenite-induced oxidative stress, the 4-ol derivative provided a protective effect at 90 μM, a concentration at which the parent phthalan showed no protection [1].
| Evidence Dimension | DPPH radical-scavenging activity and cellular antioxidant protection |
|---|---|
| Target Compound Data | 1,3-Dihydroisobenzofuran-4-ol: detectable antioxidant activity (DPPH EC₅₀ not determinable due to incomplete dose–response saturation); protective effect in H9c2 cells at 90 μM under sodium arsenite stress |
| Comparator Or Baseline | Phthalan (unsubstituted 1,3-dihydroisobenzofuran): no detectable DPPH radical-scavenging activity; no cellular protection at equivalent concentrations |
| Quantified Difference | Qualitative gain of antioxidant function upon 4-OH substitution; formation rate 1.79 ± 0.03 μM min⁻¹; 10.8 ± 0.2% biotransformation yield |
| Conditions | ToMO whole-cell biocatalysis (E. coli JM109/pBZ1260); DPPH assay in methanol (0.1 mM DPPH, RT); H9c2 rat cardiomyoblast cell line with 0.25 mM sodium arsenite oxidative stress |
Why This Matters
This establishes that the 4-OH group is both necessary and sufficient to convert the inert phthalane scaffold into a functionally active antioxidant, and the biocatalytic route offers a regiospecific synthetic entry distinct from chemical hydroxylation methods that produce regioisomeric mixtures.
- [1] Donadio G, Sarcinelli C, Pizzo E, et al. The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants. PLoS ONE, 2015; 10(4): e0124427. View Source
